Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with an ethyl ester group at the 2-position and a 4-(methylsulfanyl)phenyl group at the 5-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.
Substitution Reactions:
Esterification: The ethyl ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and ethanol in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the methylsulfanyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 5-phenylthiophene-2-carboxylate: Lacks the methylsulfanyl group, which may result in different chemical reactivity and biological activity.
Methyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and the 4-(methylsulfanyl)phenyl group, which can impart distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
ethyl 5-(4-methylsulfanylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-3-16-14(15)13-9-8-12(18-13)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFUKUFRXBKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780321 |
Source
|
Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-78-3 |
Source
|
Record name | Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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